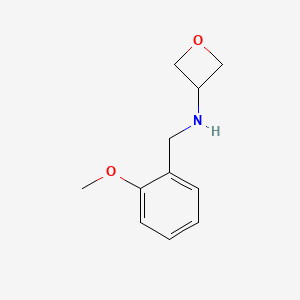

N-(2-Methoxybenzyl)oxetan-3-yl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Methoxybenzyl)oxetan-3-yl-amine” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies that could provide insight. For instance, a study describes the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives from 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines in methanol at 60 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, and a boiling point of 311.2±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Metalloporphyrin-Catalyzed C-H Bond Functionalization

Recent research has highlighted the significant role of metalloporphyrin-catalyzed C-H bond functionalization in organic synthesis, demonstrating its utility in hydroxylation, amination, and carbenoid insertion. These processes enable the creation of C-O, C-N, and C-C bonds with high regio-, diastereo-, or enantioselectivity. N-(2-Methoxybenzyl)oxetan-3-yl-amine, due to its structural attributes, may participate in such transformations, potentially acting as a substrate or intermediate in the synthesis of complex molecules. This method's utility spans the modification of steroids, cycloalkanes, and benzylic hydrocarbons, showcasing its broad applicability in organic chemistry and material science (C. Che et al., 2011).

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been extensively studied for their ability to mineralize nitrogen-containing compounds, such as this compound, found in industrial effluents. These processes offer a promising avenue for the degradation of recalcitrant organic pollutants, improving the efficacy of wastewater treatment schemes. Specifically, the reactivity of ozone and the Fenton process with amines, dyes, and pesticides highlights the potential for efficient degradation mechanisms that could be applied to this compound, contributing to environmental remediation efforts (Akash P. Bhat & P. Gogate, 2021).

Antioxidant Activity Determination

The determination of antioxidant activity is crucial in various fields, including food engineering, medicine, and pharmacy. Given its structural features, this compound could be investigated for antioxidant properties using assays such as ORAC, HORAC, TRAP, and TOSC. These methods, based on the transfer of hydrogen atoms or electrons, provide insights into the antioxidant capacity of compounds, which is vital for understanding their potential health benefits and applications in disease prevention (I. Munteanu & C. Apetrei, 2021).

Remediation of Environmental Pollutants

The removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions highlights the broader application of advanced degradation techniques for environmental pollutants. Similar strategies could be explored for this compound, utilizing adsorption, photocatalytic degradation, and advanced oxidation processes. This approach underscores the importance of developing sustainable and efficient methods for the remediation of complex organic compounds from environmental matrices (G. Prasannamedha & P. S. Kumar, 2020).

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEMWCNOBLSZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)

![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)

![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2701633.png)

![(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2701637.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701638.png)

![dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2701642.png)